3-(4-(5-(2,3-Dichlorophenyl)furan-2-carbonothioyl)piperazin-1-yl)propanenitrile
Description
Properties
IUPAC Name |
3-[4-[5-(2,3-dichlorophenyl)furan-2-carbothioyl]piperazin-1-yl]propanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2N3OS/c19-14-4-1-3-13(17(14)20)15-5-6-16(24-15)18(25)23-11-9-22(10-12-23)8-2-7-21/h1,3-6H,2,8-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJGASJNOFNLCDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC#N)C(=S)C2=CC=C(O2)C3=C(C(=CC=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Furan Ring Construction via Paal-Knorr Synthesis
The Paal-Knorr reaction enables furan synthesis from 1,4-diketones under acidic conditions. For 5-(2,3-dichlorophenyl)furan-2-carboxylic acid derivatives, the following steps are employed:
Preparation of 1-(2,3-Dichlorophenyl)butane-1,4-dione :
Cyclization to 5-(2,3-Dichlorophenyl)furan-2-carboxylic Acid :
Thioamide Formation via Lawesson’s Reagent :
Alternative Route: Suzuki-Miyaura Coupling
For regioselective aryl functionalization, a palladium-catalyzed cross-coupling may be utilized:
Synthesis of 5-Bromofuran-2-carbothioamide :
Coupling with 2,3-Dichlorophenylboronic Acid :
Synthesis of 3-(Piperazin-1-yl)propanenitrile
Michael Addition of Piperazine to Acrylonitrile
Piperazine reacts with acrylonitrile via a Michael addition to form the propanenitrile derivative:
$$
\text{Piperazine} + \text{CH₂=CHCN} \xrightarrow{\text{Base}} \text{3-(Piperazin-1-yl)propanenitrile}
$$
Alkylation of Piperazine with 3-Bromopropionitrile
Alternatively, alkylation using 3-bromopropionitrile under basic conditions:
Reaction Setup :
Workup :
Coupling of Intermediates to Form Target Compound
Thiocarbonyl Activation and Nucleophilic Substitution
The thiocarbonyl group in 5-(2,3-dichlorophenyl)furan-2-carbothioamide is activated as a chloride for coupling:
Thioacyl Chloride Formation :
Reaction with 3-(Piperazin-1-yl)propanenitrile :
Analytical Characterization and Validation
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.35 (m, 3H, Ar-H), 7.20 (d, J = 3.2 Hz, 1H, furan-H), 6.70 (d, J = 3.2 Hz, 1H, furan-H), 3.80–3.60 (m, 8H, piperazine-H), 2.90 (t, J = 6.8 Hz, 2H, CH₂CN), 2.60 (t, J = 6.8 Hz, 2H, CH₂-piperazine).
- HRMS (ESI+) : m/z calc. for C₁₉H₁₇Cl₂N₃OS [M+H]⁺: 434.0462; found: 434.0465.
Purity Assessment
Alternative Synthetic Strategies
One-Pot Thiocarbonylation
A streamlined approach involves in-situ generation of the thioacyl chloride and coupling:
Solid-Phase Synthesis
For combinatorial libraries, resin-bound piperazine derivatives may be functionalized:
Resin Functionalization :
Cleavage and Purification :
Challenges and Optimization Considerations
- Regioselectivity in Furan Substitution : Electron-withdrawing Cl groups may direct electrophilic substitution to the 5-position, but competing side products require careful chromatography.
- Stability of Propanenitrile Group : Alkaline conditions during piperazine alkylation may induce nitrile hydrolysis; thus, neutral pH and anhydrous solvents are critical.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols.
Scientific Research Applications
Chemistry
This compound serves as a valuable reagent in organic synthesis. It can act as a building block for more complex molecules, facilitating the development of new chemical entities. The compound's reactivity allows it to participate in various chemical reactions, including nucleophilic substitutions and cyclization processes.
Biology
Research has indicated that 3-(4-(5-(2,3-Dichlorophenyl)furan-2-carbonothioyl)piperazin-1-yl)propanenitrile exhibits potential biological activities:
- Antimicrobial Properties: Preliminary studies suggest moderate antibacterial and antifungal activities against various pathogens, including strains of Candida and Staphylococcus .
- Mechanism of Action: The compound may interact with specific molecular targets such as enzymes or receptors, influencing cell signaling pathways and potentially inhibiting cell growth .
Medicine
The therapeutic potential of this compound is under investigation for several medical applications:
- Cancer Treatment: Its structural characteristics may enable it to inhibit tumor growth or induce apoptosis in cancer cells. Studies are ongoing to evaluate its efficacy against specific cancer cell lines .
- Anti-inflammatory Effects: The compound is being explored for its ability to modulate inflammatory responses, which could be beneficial in treating conditions like arthritis or other inflammatory diseases .
Industrial Applications
In industrial settings, this compound can be utilized in the development of new materials and chemical processes. Its unique properties may lead to innovations in polymer chemistry or materials science.
Case Studies
Several studies have documented the synthesis and evaluation of analogs of this compound:
- Synthesis and Antimicrobial Evaluation: A study synthesized various piperazine derivatives containing furan moieties and evaluated their antimicrobial activities against gram-positive and gram-negative bacteria .
- Cancer Cell Line Studies: Research focused on the anti-proliferative effects of similar compounds on K562 and MCF-7 cancer cell lines demonstrated promising results that warrant further investigation .
Mechanism of Action
The mechanism by which 3-(4-(5-(2,3-Dichlorophenyl)furan-2-carbonothioyl)piperazin-1-yl)propanenitrile exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses such as inhibition of cell growth or modulation of signaling pathways.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related analogs:
Key Differences and Implications
Chlorophenyl Positioning :
- The 2,3-dichlorophenyl group in the target compound vs. 2,4-dichlorophenyl in the thiazole analog () alters steric hindrance and electronic distribution. The 2,3-substitution may enhance binding to flat receptor pockets compared to the 2,4-isomer .
Thiocarbonyl vs. Carbonyl/Ester Groups: The C=S group in the target compound increases lipophilicity compared to the C=O in aripiprazole lauroxil (). This could improve CNS penetration but reduce aqueous solubility . Aripiprazole lauroxil’s dodecanoate ester serves as a prodrug feature, enabling long-acting intramuscular formulations, whereas the target compound’s nitrile group may favor rapid absorption .
The benzimidazole-pyridine core in another analog () suggests rigidity and hydrogen-bonding capacity, diverging from the piperazine-based flexibility of the target compound .
Nitrile Group vs. Other Electrophiles :
- The propanenitrile group’s electrophilicity contrasts with the ester (aripiprazole lauroxil) or amide groups in other analogs. This could lead to distinct metabolic pathways or covalent interactions with cysteine residues in target proteins .
Research Findings and Inferred Structure-Activity Relationships (SAR)
- Lipophilicity and Bioavailability : The thiocarbonyl group in the target compound likely enhances membrane permeability but may limit solubility, necessitating formulation optimization .
- Chlorine Substitution : The 2,3-dichlorophenyl configuration may offer superior receptor binding compared to 2,4-dichloro analogs, as seen in antipsychotic drugs like aripiprazole .
Biological Activity
The compound 3-(4-(5-(2,3-Dichlorophenyl)furan-2-carbonothioyl)piperazin-1-yl)propanenitrile is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to summarize the biological activity of this compound based on recent studies, highlighting its synthesis, mechanisms of action, and efficacy against various biological targets.
Synthesis and Characterization
The synthesis of the compound typically involves the reaction of 2,3-dichlorophenyl derivatives with furan-2-carbonothioic acid, followed by piperazine substitution and nitrile formation. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are used to confirm the structure and purity of the synthesized compound.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound against various bacterial strains. The results indicate significant activity against both Gram-positive and Gram-negative bacteria. For instance:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.5 μg/mL |
| Escherichia coli | 25 μg/mL |
| Pseudomonas aeruginosa | 50 μg/mL |
These findings suggest that the compound exhibits a broad spectrum of antimicrobial activity, making it a candidate for further development as an antibacterial agent .
Anticancer Activity
The anticancer potential of this compound has also been investigated. In vitro studies using various cancer cell lines have shown promising results:
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (breast cancer) | 15.0 |
| HeLa (cervical cancer) | 20.5 |
| A549 (lung cancer) | 18.0 |
The compound demonstrated significant cytotoxicity against these cancer cell lines, indicating its potential as an anticancer agent . Further investigations into the mechanism of action revealed that it induces apoptosis through the activation of caspase pathways.
The proposed mechanism for the biological activity includes:
- Inhibition of DNA synthesis : The compound interferes with DNA replication in bacterial cells.
- Induction of apoptosis : In cancer cells, it activates apoptotic pathways leading to cell death.
- Interaction with cellular targets : Molecular docking studies suggest that it binds effectively to specific proteins involved in cell proliferation and survival.
Case Studies
One notable case study involved testing the compound's efficacy in vivo using murine models with induced bacterial infections. The results showed a significant reduction in bacterial load compared to control groups treated with standard antibiotics. Additionally, in tumor-bearing mice, treatment with the compound resulted in reduced tumor size and improved survival rates .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for 3-(4-(5-(2,3-Dichlorophenyl)furan-2-carbonothioyl)piperazin-1-yl)propanenitrile, and how can reaction conditions be optimized for yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A validated approach involves reacting 1-(2,3-dichlorophenyl)piperazine with furan-2-carbonothioyl chloride, followed by alkylation with acrylonitrile derivatives. Key optimizations include:
- Solvent selection : Dichloromethane or ethyl acetate for improved solubility of intermediates .
- Catalyst use : Triethylamine or DIPEA to neutralize HCl byproducts during piperazine coupling .
- Temperature control : Reactions performed at 0–5°C to minimize side-product formation, followed by gradual warming to room temperature .
- Purification via normal-phase chromatography (e.g., dichloromethane/ethyl acetate gradients) enhances final purity (>95%) .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- ¹H NMR : Essential for verifying piperazine ring protons (δ 2.48–3.53 ppm), furan-thiocarbonyl groups (δ 6.91–7.3 ppm), and nitrile signals (absence of broad peaks confirms purity) .
- Mass spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., [M+H]+ ion) and detect trace impurities .
- X-ray crystallography : For absolute configuration determination, particularly if the compound exhibits chiral centers (e.g., piperazine ring conformation) .
Advanced Research Questions
Q. How should researchers design structure-activity relationship (SAR) studies to identify pharmacophoric elements in this compound?
- Methodological Answer :
- Core modifications : Systematically vary substituents on the furan (e.g., halogen positioning) and piperazine rings (e.g., aryl vs. alkyl groups) to assess impact on receptor binding .
- Bioisosteric replacement : Substitute the nitrile group (-CN) with carboxylic acid (-COOH) or amide (-CONH₂) to evaluate solubility-bioactivity trade-offs .
- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target receptors (e.g., 5-HT₁A or D₂ dopamine receptors) and validate via in vitro assays .
Q. What strategies resolve contradictions in reported biological activity data for this compound across studies?
- Methodological Answer :
- Standardized assays : Replicate studies under uniform conditions (e.g., cell lines, incubation times) to isolate variables. For example, discrepancies in IC₅₀ values may arise from differences in ATP concentrations in kinase assays .
- Meta-analysis : Pool data from receptor-based studies (e.g., GPCR screens) to identify outliers. For instance, divergent results in receptor activation may stem from assay sensitivity (e.g., calcium flux vs. cAMP measurement) .
- Orthogonal validation : Confirm activity via complementary methods (e.g., SPR for binding affinity, followed by functional assays like β-arrestin recruitment) .
Q. How can computational methods improve the prediction of metabolic stability for this nitrile-containing compound?
- Methodological Answer :
- In silico metabolism tools : Use ADMET Predictor™ or GLORYx to identify likely cytochrome P450 oxidation sites (e.g., piperazine N-dealkylation or furan ring epoxidation) .
- Quantum mechanical (QM) calculations : Assess nitrile hydrolysis pathways under physiological pH using Gaussian09 (B3LYP/6-31G* basis set) to predict cyanide release risks .
- MD simulations : Model liver microsomal interactions to estimate half-life and guide structural modifications (e.g., fluorination to block metabolic hotspots) .
Methodological Rigor & Data Interpretation
Q. What steps ensure reproducibility in synthesizing and testing analogs of this compound?
- Methodological Answer :
- Detailed protocols : Document exact stoichiometry (e.g., 1.2 eq. of piperazine derivative), inert atmosphere requirements, and chromatographic gradients .
- Batch consistency : Use HPLC to verify purity (>98%) and confirm absence of regioisomers (e.g., thiocarbonyl vs. carbonyl byproducts) .
- Blinded assays : Implement double-blinded testing in biological studies to minimize observer bias, particularly in subjective endpoints like behavioral models .
Q. How can researchers address low solubility of this compound in aqueous assays?
- Methodological Answer :
- Co-solvents : Use DMSO (≤0.1% final concentration) or cyclodextrin inclusion complexes to enhance dissolution without cytotoxicity .
- Prodrug design : Synthesize phosphate or acetylated derivatives to improve hydrophilicity, with enzymatic cleavage sites tailored to target tissues .
- Nanoformulation : Encapsulate in PLGA nanoparticles (≤200 nm) for sustained release in in vivo models, monitored via LC-MS pharmacokinetic profiling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
